molecular formula C12H13N B11915424 1-(Aminomethyl)-7-methylnaphthalene

1-(Aminomethyl)-7-methylnaphthalene

Cat. No.: B11915424
M. Wt: 171.24 g/mol
InChI Key: GWQDLAWCLGWYJP-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-7-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with an aminomethyl group at the first position and a methyl group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-7-methylnaphthalene can be synthesized through several methods. One common approach involves the Mannich reaction, where a naphthalene derivative undergoes aminomethylation using formaldehyde and a primary or secondary amine. The reaction typically requires acidic conditions and can be carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-7-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Aminomethyl)-7-methylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-7-methylnaphthalene involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The naphthalene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)-7-methylnaphthalene is unique due to the specific positioning of the aminomethyl and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

(7-methylnaphthalen-1-yl)methanamine

InChI

InChI=1S/C12H13N/c1-9-5-6-10-3-2-4-11(8-13)12(10)7-9/h2-7H,8,13H2,1H3

InChI Key

GWQDLAWCLGWYJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2CN)C=C1

Origin of Product

United States

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